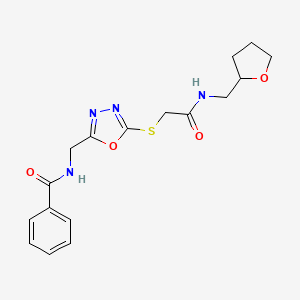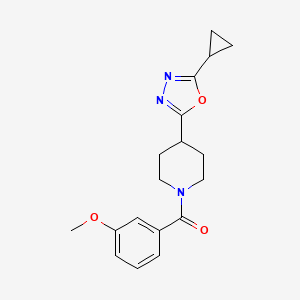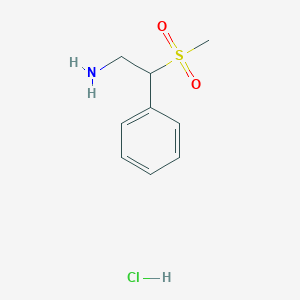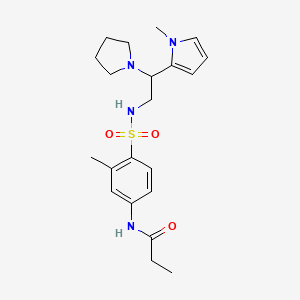
2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antifungal Activities
Quinazolinone derivatives have been synthesized and evaluated for their potential antitumor and antifungal activities. Specifically, a study by El-Bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives with biologically active moieties, including thiazole and pyrazole derivatives, showing significant activity towards cells and high antifungal activity against Aspergillus ochraceus Wilhelm. This indicates the compound's potential in antitumor and antifungal applications (El-Bayouki et al., 2011).
Another study by Al-Suwaidan et al. (2016) focused on 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad spectrum antitumor activity and significant potency against various cancer cell lines, including CNS, renal, and breast cancer, which were 1.5–3.0-fold more potent compared with the positive control 5-FU. Molecular docking studies further supported their potential as effective antitumor agents (Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Activities
- Research by Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, one demonstrated potent analgesic and anti-inflammatory activities, suggesting a potential for the development of new therapeutic agents in managing pain and inflammation (Alagarsamy et al., 2015).
Spectroscopy and Molecular Docking Studies
- A detailed structural and vibrational study by El-Azab et al. (2016) on quinazolinone derivatives used FT-IR and FT-Raman spectroscopy, DFT calculations, and molecular docking to investigate their properties. This research provides insights into the compound's molecular structure, electrostatic potential, and potential inhibitory activity against BRCA2 complex, showcasing the utility of these compounds in molecular biology research (El-Azab et al., 2016).
Synthesis and Biological Evaluation
- Nguyen et al. (2022) reported the successful synthesis of new derivatives combining 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties. These compounds were synthesized through a multistep process, indicating the chemical versatility of quinazolinone derivatives for developing novel compounds with potential biological activities (Nguyen et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been known to targetEnoyl- [acyl-carrier-protein] reductase [NADH] , an essential enzyme in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its target enzyme to inhibit or modulate its activity, leading to changes in the biochemical pathways it is involved in .
Biochemical Pathways
The compound is likely involved in the fatty acid elongation cycle of the FAS-II pathway . This pathway is crucial for the synthesis of long-chain fatty acids, and modulation of this pathway can have significant downstream effects on lipid metabolism and cellular function.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized by common metabolic pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential involvement in the FAS-II pathway, it could potentially affect lipid metabolism and cellular energy homeostasis .
Eigenschaften
IUPAC Name |
2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13(24)20-10-11-23-18(26)15-8-4-5-9-16(15)22-19(23)27-12-17(25)21-14-6-2-3-7-14/h4-5,8-9,14H,2-3,6-7,10-12H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMLKSFMQMJSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2754762.png)


![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)
![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)



![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)
![1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2754776.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


